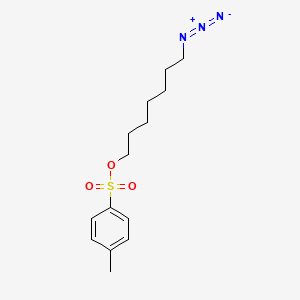

7-azidoheptyl 4-methylbenzenesulfonate

Description

Contextualization of Azide (B81097) and Sulfonate Moieties in Synthetic Strategies

The versatility of 7-azidoheptyl 4-methylbenzenesulfonate (B104242) stems from the distinct and well-established reactivity of its two key functional groups: the azide and the tosylate.

The azide group (-N₃) is a cornerstone of modern "click chemistry," a concept introduced by K. B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. thegoodscentscompany.com Specifically, the azide participates readily in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole rings. bldpharm.com This reaction is highly efficient and can be performed under mild, often aqueous, conditions, making it ideal for the modification of sensitive biological molecules. chemicalregister.com Beyond click chemistry, azides can be reduced to primary amines, serving as a masked amine functionality. They can also undergo the Staudinger ligation with phosphines to form an amide bond, another powerful bioconjugation technique. chemsrc.comfujifilm.com

The 4-methylbenzenesulfonate (tosylate, -OTs) group, derived from p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. wikipedia.org The stability of the tosylate anion, due to resonance delocalization of the negative charge over the sulfonate group, facilitates its displacement by a wide range of nucleophiles. medchemexpress.com This property allows for the straightforward introduction of various functional groups at the position previously occupied by the hydroxyl group of the parent alcohol. The conversion of an alcohol to a tosylate is a common strategy to activate it for subsequent chemical transformations.

Role as a Versatile Synthetic Intermediate

The presence of both an azide and a tosylate group on a flexible heptyl chain makes 7-azidoheptyl 4-methylbenzenesulfonate a highly versatile synthetic intermediate. These two functional groups can be addressed chemoselectively, meaning one can be reacted while the other remains intact, allowing for stepwise and controlled molecular assembly.

For instance, the tosylate group can first undergo a nucleophilic substitution reaction to attach the molecule to a substrate or another building block. Subsequently, the azide group can be utilized in a click reaction to introduce a different molecular fragment. This orthogonal reactivity is particularly valuable in the synthesis of:

Bifunctional Linkers: This compound can act as a heterobifunctional crosslinker to connect two different molecules, such as a biomolecule and a reporter molecule (e.g., a fluorescent dye).

Surface Modification: It can be used to functionalize surfaces, where the tosylate end anchors the molecule to a surface bearing nucleophilic groups, leaving the azide end available for further modification via click chemistry.

Synthesis of Complex Molecules: In multi-step organic synthesis, it can serve as a scaffold to bring together different molecular components in a planned sequence.

Interactive Data Table: Physicochemical Properties

Below are the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Toluene-4-sulfonic acid 7-azidoheptyl ester, 7-Azidoheptyl tosylate | chemicalregister.com |

| CAS Number | 894356-80-0 | bldpharm.com |

| Molecular Formula | C₁₄H₂₁N₃O₃S | bldpharm.com |

| Molecular Weight | 311.40 g/mol | bldpharm.com |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred |

| Solubility | Soluble in polar organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |

Detailed Research Findings

Detailed research findings specifically focused on this compound are limited in publicly accessible literature. However, the synthesis and application of analogous azidoalkyl tosylates are well-documented, providing a strong basis for its potential uses.

A common synthetic route to this compound involves a two-step process starting from 7-bromoheptan-1-ol. The first step is the conversion of the bromide to an azide via nucleophilic substitution with sodium azide. The resulting 7-azidoheptan-1-ol is then treated with p-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to form the tosylate ester at the hydroxyl position.

The reactivity of this bifunctional molecule allows for a variety of subsequent reactions. The tosylate can be displaced by nucleophiles like amines, thiols, or carboxylates to form new C-N, C-S, or C-O bonds, respectively. The azide group can participate in CuAAC reactions with terminal alkynes to form triazole-linked conjugates. This dual reactivity makes it a valuable tool for creating complex molecular structures with precise control over the placement of different functional moieties.

Structure

3D Structure

Properties

IUPAC Name |

7-azidoheptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-13-7-9-14(10-8-13)21(18,19)20-12-6-4-2-3-5-11-16-17-15/h7-10H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKZMKXZGOMMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Azidoheptyl 4 Methylbenzenesulfonate

Established Reaction Pathways

The primary route for the synthesis of 7-azidoheptyl 4-methylbenzenesulfonate (B104242) involves a two-step sequence. The first step is the tosylation of a heptanol derivative, and the second is the introduction of the azide (B81097) group via a nucleophilic substitution reaction.

The initial step in the synthesis is the conversion of a primary alcohol, such as 7-azidoheptan-1-ol or a protected heptanol derivative, into a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.govmasterorganicchemistry.com The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. masterorganicchemistry.com

Commonly used bases for this transformation include pyridine (B92270) and triethylamine. nih.gov Pyridine can often be used as both the base and the solvent. nih.gov The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or chloroform at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. nih.gov The tosylation of alcohols is a well-established and efficient method for transforming a poor leaving group (hydroxyl) into an excellent leaving group (tosylate). masterorganicchemistry.comlibretexts.org

A general reaction scheme for the tosylation of an alcohol is as follows:

R-OH + TsCl → R-OTs + HCl

In the context of synthesizing 7-azidoheptyl 4-methylbenzenesulfonate, if starting from 7-bromoheptan-1-ol, the first step would be the tosylation of the hydroxyl group.

Once the tosylate is formed, the azide group is introduced through a nucleophilic substitution reaction, typically an SN2 reaction. researchgate.net The tosylate group is an excellent leaving group, facilitating the displacement by the azide nucleophile. masterorganicchemistry.comresearchgate.net The most common source of the azide nucleophile is sodium azide (NaN3). researchgate.net

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. The reaction temperature is often elevated to increase the reaction rate, though the thermal sensitivity of azide compounds should be considered. researchgate.net

R-OTs + NaN3 → R-N3 + NaOTs

This reaction proceeds with inversion of configuration if the carbon atom bearing the leaving group is a stereocenter. libretexts.org For a primary tosylate, such as 7-tosyloxyheptyl bromide, the reaction is straightforward.

Mechanistic Considerations in Formation Reactions

The formation of this compound is governed by well-understood reaction mechanisms. The tosylation of the alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This is followed by the deprotonation of the resulting oxonium ion by the base to yield the tosylate ester.

The subsequent azidation of the tosylate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net The azide ion (N3-), being a potent nucleophile, attacks the carbon atom bonded to the tosylate group from the backside. researchgate.net This backside attack leads to the displacement of the tosylate leaving group in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate (the tosylate) and the nucleophile (the azide). For primary substrates, the SN2 pathway is highly favored over the SN1 pathway, which would involve the formation of a carbocation intermediate. researchgate.net

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time for both the tosylation and azidation steps.

For the tosylation step, the use of pyridine as both a solvent and a base can be effective, though for substrates with limited solubility in pyridine, a co-solvent like dichloromethane may be necessary. nih.gov The reaction is often initiated at a lower temperature (0°C) to control the initial exothermic reaction, and then warmed to room temperature to ensure completion.

In the azidation step, the choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are generally preferred to enhance the nucleophilicity of the azide ion. The concentration of sodium azide is also a key factor; using a slight excess of sodium azide can help drive the reaction to completion. The reaction temperature may need to be optimized, with higher temperatures generally leading to faster reaction rates, but also potentially to the formation of byproducts. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

| Step | Parameter | Conditions | Effect on Yield/Purity |

|---|---|---|---|

| Tosylation | Solvent | Pyridine, Dichloromethane (DCM) | Pyridine acts as both solvent and base. DCM is a good co-solvent for solubility. |

| Base | Pyridine, Triethylamine | Effectively neutralizes HCl byproduct. | |

| Temperature | 0°C to Room Temperature | Initial cooling controls exothermicity, followed by warming for reaction completion. | |

| Azidation | Solvent | DMF, DMSO | Polar aprotic solvents enhance azide nucleophilicity. |

| Reagent | Sodium Azide (NaN3) | A slight excess can improve reaction yield. | |

| Temperature | Room Temperature to Elevated | Higher temperatures increase reaction rate but may lead to byproducts. |

Scalability and Process Chemistry Aspects

Scaling up the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges and considerations. One of the primary safety concerns is the use of sodium azide, which is a toxic and potentially explosive compound. ucc.ie On a large scale, the handling of significant quantities of sodium azide requires strict safety protocols, including measures to prevent contact with acids, which can generate highly toxic hydrazoic acid.

The tosylation reaction is generally scalable, with the main considerations being efficient heat management of the exothermic reaction and the handling of the byproduct, hydrochloric acid, or its salt with the base. The use of flow chemistry has been explored for the generation of tosyl azide, which can mitigate the risks associated with handling this potentially explosive reagent in large quantities. ucc.ienih.gov

Reactivity and Chemical Transformations of 7 Azidoheptyl 4 Methylbenzenesulfonate

Reactivity of the 4-Methylbenzenesulfonate (B104242) (Tosylate) Leaving Group

β-Elimination Reactions

β-elimination reactions are a common pathway for alkyl sulfonates, particularly when treated with a base. In the context of 7-azidoheptyl 4-methylbenzenesulfonate, a β-elimination would involve the removal of a proton from the carbon atom adjacent (β-position) to the tosylate-bearing carbon, leading to the formation of an alkene and the displacement of the tosylate leaving group.

For this compound, the primary tosylate is located at one end of the C7 chain. A β-elimination reaction would require a strong, non-nucleophilic base to abstract a proton from the C6 position, which would result in the formation of 7-azidohept-1-ene.

Table 1: Hypothetical β-Elimination of this compound

| Reactant | Base | Product | Conditions |

| This compound | Potassium tert-butoxide (KOtBu) | 7-Azidohept-1-ene | Anhydrous THF, elevated temperature |

| This compound | 1,8-Diazabicycloundec-7-ene (DBU) | 7-Azidohept-1-ene | Acetonitrile (B52724), reflux |

It is important to note that due to the primary nature of the tosylate, nucleophilic substitution (SN2) reactions can be competitive with β-elimination, especially with less sterically hindered bases. The choice of base and reaction conditions is therefore crucial to favor the elimination pathway. The presence of the azide (B81097) group at the other end of the chain is generally not expected to significantly influence the propensity for β-elimination at the tosylate end under these conditions, as it is electronically isolated by the long alkyl chain.

Chemoselective and Regioselective Manipulations of Dual Functionalities

The presence of two distinct functional groups, an azide and a tosylate, on the same molecule opens up possibilities for chemoselective and regioselective transformations. This allows for the stepwise construction of more complex molecules by addressing one functional group while leaving the other intact for subsequent reactions.

Chemoselective Reduction of the Azide:

The azide group can be selectively reduced to a primary amine without affecting the tosylate group. This transformation is typically achieved through catalytic hydrogenation or by using specific reducing agents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).

Table 2: Chemoselective Reduction of the Azide Group

| Reactant | Reagent(s) | Product | Conditions |

| This compound | H2, Pd/C | 7-Aminoheptyl 4-methylbenzenesulfonate | Methanol, room temperature |

| This compound | 1. PPh32. H2O | 7-Aminoheptyl 4-methylbenzenesulfonate | THF, room temperature |

Chemoselective Substitution of the Tosylate:

The tosylate is an excellent leaving group and can be displaced by a wide range of nucleophiles in SN2 reactions. The azide group is generally unreactive under these conditions. This allows for the introduction of a new functional group at the tosylate end of the molecule.

Table 3: Chemoselective Nucleophilic Substitution of the Tosylate Group

| Reactant | Nucleophile | Product | Conditions |

| This compound | Sodium cyanide (NaCN) | 8-Azidooctanenitrile | DMSO, 60 °C |

| This compound | Sodium thiophenoxide (NaSPh) | (7-Azidoheptyl)(phenyl)sulfane | DMF, room temperature |

| This compound | Lithium bromide (LiBr) | 1-Azido-7-bromoheptane | Acetone, reflux |

These examples highlight the orthogonal reactivity of the azide and tosylate groups, which is a key feature in the synthetic utility of this compound.

Participation in Cascade and Multicomponent Organic Transformations

The bifunctional nature of this compound makes it a potentially valuable substrate for cascade (or tandem) and multicomponent reactions, where multiple bonds are formed in a single operation.

Intramolecular Cascade Reactions:

A prominent example of a cascade reaction involving a molecule like this compound would be an intramolecular cyclization. This can be achieved by first reducing the azide to a primary amine. The resulting amino tosylate can then undergo an intramolecular SN2 reaction, where the newly formed amine acts as a nucleophile, displacing the tosylate to form a cyclic amine. In this case, the product would be azepane, a seven-membered heterocyclic ring. This two-step, one-pot process is a powerful strategy for the synthesis of cyclic amines.

Table 4: Cascade Synthesis of Azepane

| Reactant | Reagent(s) | Intermediate | Final Product |

| This compound | 1. H2, Pd/C2. Base (e.g., K2CO3) | 7-Aminoheptyl 4-methylbenzenesulfonate | Azepane |

Multicomponent Reactions:

While specific examples of multicomponent reactions utilizing this compound are not readily found in the literature, its structure lends itself to such transformations. For instance, the azide group can participate in [3+2] cycloaddition reactions with alkynes (a "click" reaction) to form triazoles. If a multicomponent reaction sets up a terminal alkyne, this compound could then be introduced to form a complex triazole product, with the tosylate group available for further functionalization.

For example, a multicomponent reaction involving an aldehyde, an amine, and a terminal alkyne (A3 coupling) could generate an intermediate propargylamine. Subsequent reaction with this compound under copper catalysis would yield a triazole-containing product with a pendant tosylate group, all in a one-pot sequence. The versatility of such reactions demonstrates the potential of this compound as a building block in complex molecule synthesis.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The dual reactivity of 7-azidoheptyl 4-methylbenzenesulfonate (B104242) makes it a valuable precursor for the construction of intricate molecular designs. The azide (B81097) and tosylate groups can be addressed sequentially, enabling the controlled introduction of different functionalities.

Preparation of Functionalized Aliphatic Chains

The primary utility of 7-azidoheptyl 4-methylbenzenesulfonate in this context is as a synthon for a seven-carbon aliphatic chain bearing a latent reactive handle. The tosylate group, being an excellent leaving group, is susceptible to nucleophilic substitution. This allows for the attachment of the azidoheptyl chain to a wide variety of substrates, including carbanions, alkoxides, and amines. The azide group, being relatively unreactive under many standard organic reaction conditions, remains intact during this initial coupling step.

Subsequently, the azide can be transformed into other functional groups. For instance, it can be reduced to a primary amine, which can then participate in amide bond formation, imine condensation, or other amine-specific reactions. Alternatively, the azide can undergo cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole ring. This "click chemistry" approach is highly efficient and orthogonal to many other functional groups, providing a reliable method for further functionalization.

A typical synthetic sequence might involve the initial displacement of the tosylate by a nucleophile (Nu⁻) to form an azido-functionalized intermediate, which can then be further elaborated via the azide moiety.

Table 1: Representative Reactions for Functionalization of the Azidoheptyl Chain

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | R-Nu | R-Nu-(CH₂)₇-N₃ | Tosylate displacement |

| R-(CH₂)₇-N₃ | 1. PPh₃, H₂O or H₂, Pd/C | R-(CH₂)₇-NH₂ | Azide to Amine |

| R-(CH₂)₇-N₃ | R'-C≡CH, Cu(I) catalyst | R-(CH₂)₇-triazole-R' | Azide to Triazole (Click Chemistry) |

This table presents generalized reaction pathways.

Intermediate in the Synthesis of Macrocyclic Compounds

The bifunctional nature of this compound is particularly advantageous in the synthesis of macrocycles. Macrocyclic structures are of great interest in areas such as host-guest chemistry, drug discovery, and materials science. nih.gov The synthesis of these large rings often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

In a common strategy, a precursor molecule is assembled that contains two reactive sites designed to react with the two functional groups of this compound. For example, a molecule containing both a nucleophilic group (e.g., a phenol (B47542) or an amine) and an alkyne can be reacted first with the tosylate end of the azidoheptyl linker. The resulting intermediate, now bearing a terminal azide, can then undergo an intramolecular azide-alkyne cycloaddition reaction to close the ring, forming the macrocycle. The seven-carbon chain provides flexibility to the resulting macrocyclic structure.

Integration into Polymer and Macromolecular Systems

The unique reactivity of this compound lends itself well to the synthesis and modification of polymers, enabling the creation of materials with tailored properties and functionalities.

Synthesis of Azide-Tagged Monomers for Polymerization

While this compound is not typically a monomer itself, it is instrumental in the synthesis of custom monomers. For instance, a polymerizable group, such as a vinyl, acrylate, or styrenyl moiety, can be attached to the molecule by nucleophilic displacement of the tosylate group. This results in a monomer that contains a pendant azidoheptyl chain.

These azide-functionalized monomers can then be copolymerized with other monomers using various polymerization techniques, such as free radical polymerization or controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govnih.gov The incorporation of these monomers introduces azide functionalities along the polymer backbone or as side chains.

Post-Polymerization Functionalization via Click Chemistry

The presence of azide groups in a polymer chain opens up a vast array of possibilities for post-polymerization modification. e-bookshelf.de This approach is often more advantageous than polymerizing complex, functionalized monomers directly, as it allows for the use of a wider range of functional groups that might not be compatible with the polymerization conditions.

The azide groups on the polymer serve as handles for the attachment of various molecules through click chemistry. enamine.net By reacting the azide-functionalized polymer with alkyne-containing molecules, a diverse range of functionalities can be grafted onto the polymer. This can include fluorescent dyes for imaging applications, bioactive molecules for drug delivery systems, or cross-linking agents to modify the physical properties of the material. The high efficiency and orthogonality of the CuAAC reaction ensure that the modification proceeds cleanly and with high yields, even on complex macromolecular structures. e-bookshelf.de

Table 2: Examples of Post-Polymerization Modification via Click Chemistry

| Azide-Functionalized Polymer | Alkyne-Containing Molecule | Resulting Polymer Functionality | Potential Application |

| Poly(monomer-co-azidoheptyl monomer) | Alkyne-fluorescein | Fluorescently labeled polymer | Biological imaging |

| Poly(monomer-co-azidoheptyl monomer) | Alkyne-PEG | PEGylated polymer | Improved biocompatibility, drug delivery |

| Poly(monomer-co-azidoheptyl monomer) | Alkyne-biotin | Biotinylated polymer | Affinity purification, diagnostics |

This table illustrates the versatility of the click chemistry approach for polymer functionalization.

Development of Bioconjugation Reagents and Linkers

In the field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins, peptides, or nucleic acids, this compound serves as a valuable heterobifunctional linker. tcichemicals.comub.edu Its two distinct reactive ends allow for the sequential and controlled conjugation of two different molecular entities.

The tosylate group can be reacted with a nucleophilic site on a small molecule drug, a fluorescent probe, or a solid support. The resulting azide-functionalized molecule can then be attached to a biomolecule that has been modified to contain an alkyne group. This strategy is widely used in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. nih.gov The seven-carbon spacer helps to distance the conjugated molecule from the biomolecule, which can be important for maintaining the biological activity of both components.

The azide group itself is a bioorthogonal functionality, meaning it does not react with the functional groups typically found in biological systems. tcichemicals.com This allows the click reaction to be performed in complex biological media, and even in living cells, without significant side reactions. This has made the azide-alkyne cycloaddition a cornerstone of modern chemical biology and bioconjugation. enamine.net

Surface Modification and Immobilization Strategies

The unique structure of this compound, featuring a reactive azide at one end and a tosylate group at the other, makes it a valuable tool for the functionalization of various substrates. This bifunctionality allows for a two-step approach to surface modification, where one end of the molecule is first anchored to a surface, leaving the other end available for subsequent chemical reactions.

The tosylate group, being an excellent leaving group, can be displaced by nucleophiles present on a material's surface, such as hydroxyl or amine groups, to form a stable covalent bond. For instance, cellulose (B213188) can be transformed into cellulose tosylate, which then serves as a support for the immobilization of molecules like enzymes. nih.gov This process illustrates how a tosylate-containing molecule can be used to activate a surface for further functionalization. While not directly involving this compound, this principle of using tosylate chemistry for immobilization is transferable. nih.gov

Once the tosylate end is anchored, the terminal azide group is exposed and available for a variety of bioorthogonal "click" chemistry reactions. mdpi.comresearchgate.net The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-functionalized molecule. nih.govmdpi.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for immobilizing a wide range of functionally complex substances on surfaces. nih.govnih.gov

This strategy has been successfully employed to modify various materials:

Metallic Surfaces: Self-assembled monolayers (SAMs) on gold surfaces can be prepared with terminal azide groups, which are then used to "click" other molecules, such as ferrocene (B1249389) derivatives, onto the electrode surface. nih.gov

Oxide Surfaces: Zinc oxide surfaces have been successfully modified using azide-terminated thiols, demonstrating the potential for creating functional hybrid materials. rsc.org Similarly, phosphonic acids are used to anchor alkyl chains to oxide surfaces like sapphire, indicating another potential anchoring strategy for appropriately functionalized linkers. researchgate.net

Polymeric Surfaces: Polymers can be functionalized with azide groups to create surfaces that resist nonspecific protein adsorption and cell adhesion, a critical requirement for biomedical devices. mdpi.com

Silicon Surfaces: Silicon substrates can be functionalized with azide-terminated monolayers, which can then be used to immobilize carbohydrates for the study of protein-carbohydrate interactions. researchgate.net

The versatility of this compound lies in its ability to bridge a surface and a molecule of interest, as depicted in the following theoretical immobilization strategies:

| Surface Material | Anchoring Group | Linker | Exposed Group | Subsequent Reaction | Target Molecule |

| Hydroxylated Surface (e.g., Glass, SiO₂) | Surface -OH | This compound | Azide | Click Chemistry (CuAAC) | Alkyne-modified protein |

| Aminated Surface | Surface -NH₂ | This compound | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne-labeled DNA |

| Thiol-reactive Surface | Thiol-containing molecule | This compound | Tosylate | Nucleophilic Substitution | Thiol-modified peptide |

This table illustrates the potential pathways for utilizing this compound as a molecular bridge.

Contribution to Supramolecular Chemistry Research

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The azide group of this compound can play a significant role in the construction of such assemblies.

While the primary role of the azide group is often seen in covalent "click" chemistry, it can also participate in non-covalent interactions. More importantly, the ability to use the tosylate end to attach the molecule to a platform, or to another molecular component, allows the azide to be positioned strategically within a larger architecture. This positioned azide can then be used to "click" components together to form intricate supramolecular structures such as rotaxanes, catenanes, and molecular cages.

The formation of a triazole ring via the click reaction introduces a stable, rigid, and polar unit into the molecular structure. nih.gov This triazole can act as a hydrogen bond acceptor and can participate in π-stacking interactions, both of which are crucial in directing the self-assembly of molecules into well-defined supramolecular structures.

A key application in this area is the functionalization of liposomes. Azide-alkyne click chemistry can be used to attach various ligands to the surface of preformed liposomes without causing vesicle leakage. nih.gov This allows for the creation of targeted drug delivery systems or mimics of the cell surface for studying biological recognition events.

The following table outlines the potential roles of this compound in constructing supramolecular systems:

| Supramolecular System | Role of this compound | Key Interactions | Potential Application |

| Functionalized Liposomes | Covalent attachment of ligands to the liposome (B1194612) surface via click chemistry. nih.gov | Covalent triazole linkage. | Targeted drug delivery, biosensors. |

| Self-Assembled Monolayers (SAMs) | Formation of mixed SAMs with controlled surface properties. nih.gov | Van der Waals forces, hydrogen bonding, π-stacking of triazole rings. | Patterned surfaces, molecular electronics. |

| Interlocked Molecular Architectures | Synthesis of precursors for rotaxanes and catenanes. | Mechanical bonds, hydrogen bonding, metal coordination. | Molecular machines, stimuli-responsive materials. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformation involving 7-azidoheptyl 4-methylbenzenesulfonate (B104242) is nucleophilic substitution, where the tosylate group is displaced by a nucleophile. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group. masterorganicchemistry.com This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.

A key reaction of 7-azidoheptyl 4-methylbenzenesulfonate is its reaction with a nucleophile, such as an amine, to form a new carbon-nucleophile bond. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the carbon center, although for the primary carbon of the heptyl chain, this is not a stereocenter.

The reaction can be generalized as follows:

Nu:- + CH3C6H4SO2O(CH2)7N3 → Nu-(CH2)7N3 + CH3C6H4SO2O-

Where Nu:- represents a generic nucleophile.

In a specific application, this compound has been utilized in the synthesis of BCL-2 protein degraders. In this context, it reacts with a secondary amine in the presence of potassium carbonate (K2CO3) and sodium iodide (NaI) in acetonitrile (B52724) (ACN) at elevated temperatures. The role of the reagents is crucial for the reaction to proceed efficiently. Potassium carbonate acts as a base to deprotonate the amine nucleophile, increasing its nucleophilicity. Sodium iodide can participate in a Finkelstein-type reaction, where the tosylate is transiently converted to the more reactive iodide, which is a better leaving group, thereby accelerating the rate of the SN2 reaction.

The choice of a polar aprotic solvent like acetonitrile is also critical as it can solvate the cation (K+ or Na+) while leaving the anionic nucleophile relatively "bare" and more reactive. libretexts.org Protic solvents, in contrast, would solvate the nucleophile through hydrogen bonding, reducing its reactivity. libretexts.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Electronic Structure: The electronic structure of this compound is characterized by a significant polarization of the C-O bond of the tosylate group. The strongly electron-withdrawing nature of the tosyl group creates a partial positive charge (δ+) on the α-carbon of the heptyl chain, making it the primary electrophilic site. The azide (B81097) group, at the other end of the molecule, is a moderately activating group with a complex electronic structure, capable of participating in various reactions, such as cycloadditions.

Reactivity and Transition State Analysis: Computational models of SN2 reactions, such as the reaction of an azide ion with an alkyl tosylate, predict a transition state with a trigonal bipyramidal geometry around the central carbon atom. masterorganicchemistry.com In this transition state, the incoming nucleophile and the leaving tosylate group are in apical positions, 180° apart, while the three hydrogen atoms of the methylene (B1212753) group lie in the equatorial plane. masterorganicchemistry.com

The potential energy surface (PES) for such a reaction typically shows the formation of a pre-reaction complex between the nucleophile and the substrate, followed by the transition state, and then a post-reaction complex before the final products are formed. mdpi.comsciforum.netresearchgate.net The energy barrier to reach the transition state (activation energy) is a key determinant of the reaction rate.

Solvent effects, as modeled by the Polarizable Continuum Model (PCM), have a profound impact on the reaction energetics. mdpi.comsciforum.netresearchgate.net Calculations consistently show that polar aprotic solvents stabilize the charged transition state to a lesser extent than the reactants, leading to a lower activation energy and a faster reaction rate compared to protic solvents. libretexts.org

The table below presents a hypothetical representation of calculated partial charges on key atoms in the ground state of this compound and in the transition state of its reaction with an azide nucleophile, based on general principles from computational studies of similar systems.

| Atom | Ground State Partial Charge (δ) | Transition State Partial Charge (δ) |

|---|---|---|

| α-Carbon (to OTs) | +0.35 | +0.15 |

| Oxygen (of OTs) | -0.60 | -0.75 |

| Sulfur (of OTs) | +2.40 | +2.35 |

| Incoming Nucleophile (N3-) | -1.00 | -0.50 |

| Leaving Group (OTs) | -0.80 | -0.95 |

Note: These values are illustrative and represent typical trends observed in DFT calculations of SN2 reactions.

Kinetic and Thermodynamic Analyses of Specific Reactions

Specific kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available literature. However, the kinetics and thermodynamics of SN2 reactions of primary alkyl tosylates with nucleophiles like azide have been widely studied, and these can be used as a reasonable proxy.

Kinetic Analysis: The rate of the SN2 reaction of this compound with a nucleophile is expected to follow second-order kinetics, being first order in both the substrate and the nucleophile. masterorganicchemistry.com

Rate = k[R-OTs][Nu:-]

Where k is the second-order rate constant, [R-OTs] is the concentration of this compound, and [Nu:-] is the concentration of the nucleophile.

The rate constant k is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the temperature. The azide ion is a good nucleophile, and the tosylate is an excellent leaving group, suggesting that the reaction should proceed at a reasonable rate under appropriate conditions. The use of a polar aprotic solvent like acetonitrile or DMF significantly enhances the reaction rate compared to protic solvents. libretexts.orglibretexts.org

The table below presents representative kinetic data for the SN2 reaction of a primary alkyl bromide with azide ion in different solvents, illustrating the profound effect of the solvent on reaction rates. A similar trend would be expected for this compound.

| Solvent | Relative Rate |

|---|---|

| Methanol (Protic) | 1 |

| Dimethylformamide (DMF) (Polar Aprotic) | 2,800 |

| Acetonitrile (Polar Aprotic) | 5,000 |

| Hexamethylphosphoramide (HMPA) (Polar Aprotic) | 200,000 libretexts.org |

Data adapted from studies on analogous systems. libretexts.org

The enthalpy change (ΔH) of the reaction is influenced by the relative strengths of the bonds being broken and formed. The Gibbs free energy change also includes the entropy change (ΔS). For a substitution reaction where two molecules combine to form two product molecules, the change in entropy is often small.

The equilibrium position of the reaction is determined by the magnitude of ΔG. Given that the tosylate is a very good leaving group, the equilibrium for its substitution by a reasonably strong nucleophile lies far to the right, favoring the formation of the product.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Methods

The traditional synthesis of 7-azidoheptyl 4-methylbenzenesulfonate (B104242) typically involves a two-step process: tosylation of 7-azidoheptan-1-ol or nucleophilic substitution of a di-tosylated or di-halogenated heptane (B126788) derivative with sodium azide (B81097). While effective, these methods can sometimes be lengthy and may require stringent purification steps.

Catalytic methods are also at the forefront of innovation. The development of novel catalysts could enable the direct and selective synthesis of this compound from more readily available starting materials. For example, enzyme-catalyzed reactions could offer a greener and more selective alternative to traditional chemical methods. Additionally, metal-catalyzed reactions, such as those involving copper or ruthenium, are being investigated for their potential to facilitate the synthesis under milder conditions and with higher efficiency. organic-chemistry.org

A comparative look at synthetic approaches is presented below:

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Traditional Two-Step | 7-azidoheptan-1-ol | p-Toluenesulfonyl chloride, base | Reliable, well-established | Multiple steps, potential for byproducts |

| One-Pot Synthesis | 7-aminoheptan-1-ol | Diazotizing agent, azide source, TsCl | Time-efficient, reduced waste | Complex reaction monitoring |

| Catalytic Method | 7-bromoheptyl 4-methylbenzenesulfonate | Sodium azide, phase-transfer catalyst | Milder conditions, potentially higher yield | Catalyst cost and removal |

Discovery of Unprecedented Reactivity Patterns

The dual functionality of 7-azidoheptyl 4-methylbenzenesulfonate provides a rich landscape for discovering new reactivity patterns. The azide group is well-known for its participation in [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The tosylate group, on the other hand, is a prime substrate for SN2 reactions.

Emerging research is investigating the intramolecular reactions of this compound, where the azide and tosylate groups react with each other under specific conditions to form novel heterocyclic structures. For instance, under thermal or photochemical conditions, the azide could decompose to a nitrene, which could then undergo intramolecular C-H insertion or react with the tosylate group in an unexpected manner.

Furthermore, the interplay between the two functional groups in the presence of various reagents and catalysts is a fertile ground for discovery. For example, a single catalyst could potentially activate both the azide and the tosylate moieties, leading to complex and programmed reaction cascades. This could enable the rapid assembly of intricate molecular architectures from a relatively simple starting material.

Design and Synthesis of Advanced Functional Materials

The unique structure of this compound makes it an ideal candidate for the design and synthesis of advanced functional materials. The azide group provides a handle for surface modification and bioconjugation, while the tosylate allows for polymerization or grafting onto various substrates.

One area of active research is the development of novel polymers. By reacting the tosylate group with a di-nucleophile, a variety of linear or cross-linked polymers can be synthesized. The pendant azide groups on these polymers can then be used to attach other molecules, such as fluorescent dyes, drugs, or biomolecules, creating materials with tailored properties for applications in drug delivery, diagnostics, and tissue engineering.

Another exciting direction is the creation of self-assembling monolayers (SAMs) on various surfaces. The tosylate group can be used to anchor the molecule to a hydroxylated surface, while the azide group remains exposed. This azido-terminated surface can then be functionalized using click chemistry, allowing for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity.

| Material Type | Synthetic Strategy | Potential Application |

| Functional Polymers | Polycondensation via tosylate displacement | Drug delivery, smart coatings |

| Self-Assembling Monolayers | Surface grafting via tosylate group | Biosensors, anti-fouling surfaces |

| Hydrogels | Cross-linking through azide and/or tosylate | Tissue engineering, controlled release |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of this compound are poised to benefit significantly from advancements in flow chemistry and automated synthesis. nih.govchemrxiv.org Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to perform reactions that are difficult or hazardous to scale up in batch. nih.gov

The synthesis of azides, in particular, can be hazardous due to the potential for explosive decomposition of azido (B1232118) compounds. acs.org Flow reactors can mitigate these risks by minimizing the reaction volume at any given time. acs.org Automated synthesis platforms can further enhance safety and reproducibility by precisely controlling reaction parameters and minimizing human intervention. acs.orgresearchgate.net

Researchers are developing automated flow synthesis platforms for the on-demand production of this compound. acs.org These systems can integrate synthesis, purification, and analysis into a single, continuous process, enabling rapid optimization of reaction conditions and facilitating the production of this versatile building block in a safe and efficient manner. The integration of real-time monitoring techniques can provide valuable data on reaction kinetics and product purity. researchgate.net

The use of automated platforms also extends to the application of this compound in the synthesis of compound libraries for drug discovery and materials science. By combining automated synthesis with high-throughput screening, researchers can rapidly explore the chemical space around this scaffold and identify new molecules with desired biological or material properties.

Q & A

Q. What are the established synthetic routes for 7-azidoheptyl 4-methylbenzenesulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 7-azidoheptanol under anhydrous conditions. Optimization includes:

- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions.

- Catalyst Use : Triethylamine or pyridine as acid scavengers to enhance yield .

- Purity Monitoring : Intermediate purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high-purity product .

- Yield Tracking : Compare theoretical vs. actual yields using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., azide δ ~3.3 ppm, tosyl aromatic protons δ ~7.7 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+Na] at m/z 356.1) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Azide stretch (~2100 cm) and sulfonate S=O vibrations (~1170 cm) validate structural integrity .

- HPLC-PDA : Quantify purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the thermal stability of this compound under varying conditions, and what methodological considerations are critical?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~150°C for azide degradation) under nitrogen/air atmospheres .

- Kinetic Studies : Use Arrhenius plots to determine activation energy () via isothermal differential scanning calorimetry (DSC) .

- Factorial Design : Test interactions between temperature, solvent polarity, and humidity to model decomposition pathways .

- Safety Protocols : Conduct small-scale trials in blast-proof chambers due to azide explosivity .

Q. What strategies resolve contradictions in reported reactivity data of this compound in click chemistry applications?

- Methodological Answer :

- Controlled Reproducibility : Standardize reaction conditions (e.g., Cu(I) catalyst concentration, solvent: DMSO vs. THF) to isolate variables .

- Mechanistic Probes : Use N-labeled azides in H-N HMBC NMR to track regioselectivity in cycloadditions .

- Computational Modeling : Density Functional Theory (DFT) simulations predict reaction barriers and validate experimental outcomes .

- Cross-Validation : Compare results across multiple labs using shared reference standards .

Q. How can the biocompatibility and cellular uptake of this compound be systematically evaluated for bioorthogonal applications?

- Methodological Answer :

- Fluorescent Tagging : Conjugate with BODIPY dyes via strain-promoted azide-alkyne cycloaddition (SPAAC) for confocal microscopy tracking .

- Cytotoxicity Assays : Use MTT/WST-1 assays on HEK-293 or HeLa cells to determine IC values .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS .

- Permeability Studies : Apply Caco-2 monolayer models to assess intestinal absorption potential .

Data Contradiction Analysis

Table 1 : Common Sources of Discrepancies in Reactivity Studies

Theoretical Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.